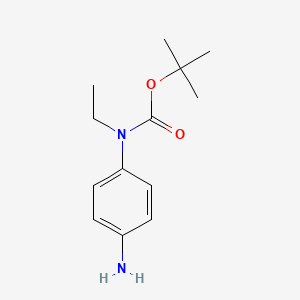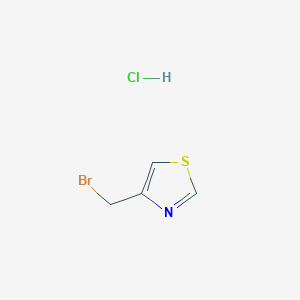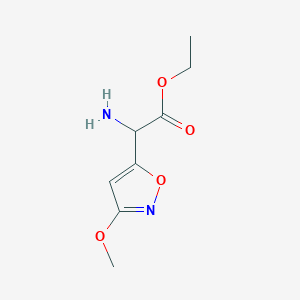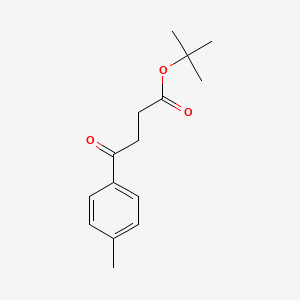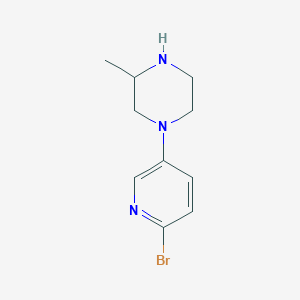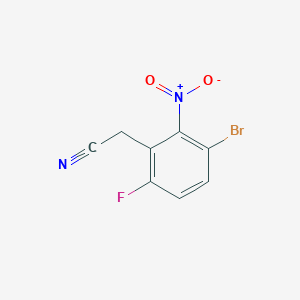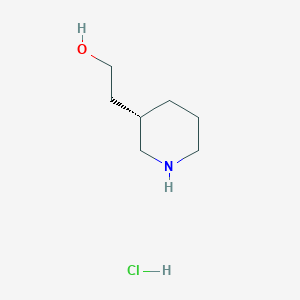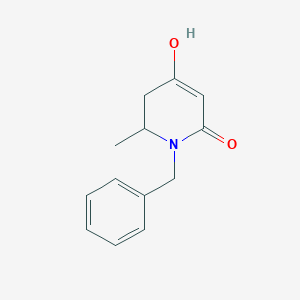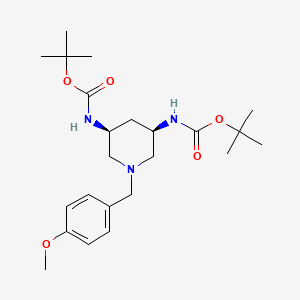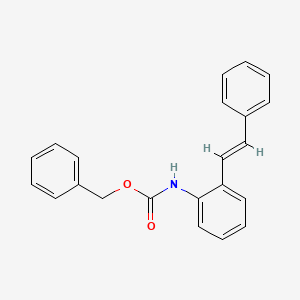
Benzyl (E)-(2-styrylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (E)-(2-styrylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (E)-2-styrylphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzyl carbamates often involves the use of benzyl chloroformate and ammonia or amines. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl and phenyl groups.
Reduction: Reduced forms of the carbamate and styryl groups.
Substitution: Substituted benzyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of high-energy-density materials and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of benzyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, mimicking the binding of bicarbonate and inhibiting the enzyme’s activity . This interaction can affect various physiological processes, making it a valuable compound for research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protective properties for amines.
t-Butyl carbamate: Another carbamate used as a protecting group in organic synthesis.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis for protecting amine groups.
Uniqueness
Benzyl (E)-(2-styrylphenyl)carbamate is unique due to its combination of benzyl, styryl, and phenyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H19NO2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
benzyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19NO2/c24-22(25-17-19-11-5-2-6-12-19)23-21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-16H,17H2,(H,23,24)/b16-15+ |
Clave InChI |
QPKXMDHAEHOOSO-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


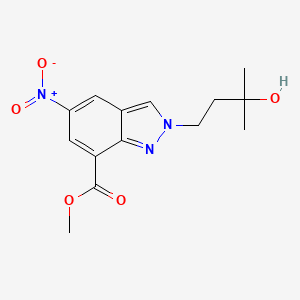
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
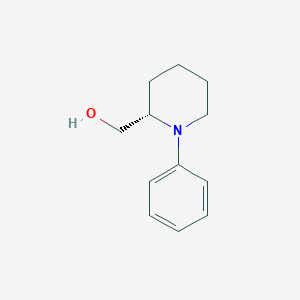
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
